1,4-Diethyl-2-phenylpiperazine

Description

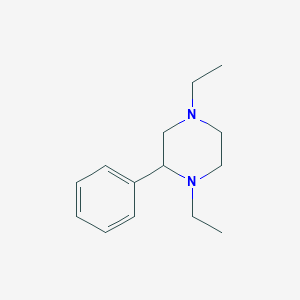

1,4-Diethyl-2-phenylpiperazine (CAS: 5271-32-9) is a piperazine derivative characterized by ethyl groups at the 1- and 4-positions and a phenyl substituent at the 2-position of the piperazine ring. The ethyl groups may enhance metabolic stability, while the phenyl ring could contribute to π-π interactions in biological targets .

Properties

CAS No. |

5271-32-9 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1,4-diethyl-2-phenylpiperazine |

InChI |

InChI=1S/C14H22N2/c1-3-15-10-11-16(4-2)14(12-15)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |

InChI Key |

GKSICERYUXFYML-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C(C1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethyl-2-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, resulting in the formation of 2-substituted chiral piperazines .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethyl-2-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions:

Oxidation: Oxidation reactions typically involve reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Substitution reactions often employ halogenating agents or nucleophiles under controlled conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,4-Diethyl-2-phenylpiperazine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties, including anxiolytic, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of 1,4-Diethyl-2-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Receptor Binding Profiles

- 1,4-Diethyl-2-phenylpiperazine: Limited direct data, but structural analogs like 1-(2-methoxyphenyl)piperazine () show affinity for dopamine D2 receptors. The phenyl group may enhance aromatic stacking in orthosteric binding sites .

- 1,4-Diphenethylpiperazine : Demonstrated inhibitory activity in vitro, likely due to phenethyl groups enhancing hydrophobic interactions with enzyme active sites .

- Benzylpiperazine analogs (e.g., 1-(3-chlorophenyl)piperazine): Exhibit serotonin receptor (5-HT₁A) and dopamine receptor modulation, with substituents like chloro or methoxy groups fine-tuning selectivity .

Pharmacological Potential

- Homopiperazine : Used in coordination polymers (e.g., cadmium clusters) due to its flexible ring structure, though less common in CNS drug design compared to piperazine .

- 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine : Registered as a pharmaceutical impurity (EP Impurity F), highlighting its relevance in API quality control .

Research Findings and Gaps

- Structural Insights : Bulky substituents (e.g., in 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine) improve receptor selectivity but reduce solubility, whereas smaller groups (e.g., ethyl in this compound) may optimize bioavailability .

- Safety Profile: Piperazines with halogen substituents (e.g., 1,4-dibenzyl-2-chloromethylpiperazine) require stringent handling due to toxicity risks, whereas non-halogenated analogs like this compound may offer safer profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.